(1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane

Catalog No.
S786590
CAS No.
87248-50-8
M.F
C24H38O3
M. Wt
374.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6...

CAS Number

87248-50-8

Product Name

(1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane

IUPAC Name

(1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

InChI

InChI=1S/C24H38O3/c1-21(2)15-7-9-23(21,5)19-13(15)11-17(26-19)25-18-12-14-16-8-10-24(6,20(14)27-18)22(16,3)4/h13-20H,7-12H2,1-6H3/t13-,14-,15+,16+,17-,18-,19-,20-,23-,24-/m0/s1

InChI Key

VUDXCBLBKXFCNA-VFQSMPPFSA-N

SMILES

CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C

Canonical SMILES

CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H]3[C@@H]2O[C@@H](C3)O[C@@H]4C[C@H]5[C@H]6CC[C@@]([C@H]5O4)(C6(C)C)C

Organic Spintronics

Scientific Field: Materials Science and Chemical Engineering

Application Summary: The (+)-MBF-OH dimer has been utilized in the study of molecular dimer morphology based on organic spin centers, particularly nitronyl nitroxide radicals. This research is pivotal in the development of organic magnetic materials .

Methods of Application: The methods involved synthesizing self-assembly single radical molecules with hydrogen bond donors and acceptors. The structures and magnetic properties were characterized using UV-Vis absorption spectroscopy, electron paramagnetic resonance (EPR), and superconducting quantum interference devices (SQUIDs) .

Results: The study observed the formation of two different dimers (ring-closed dimer and “L”-type dimer) in various solvents due to hydrogen bonding. Both dimers exhibited ferromagnetic properties, with the ring-closed dimer having ( J/k_B = 0.18 K ) and ( \Delta E_{S-T} = 0.0071 kcal/mol ); the “L”-type dimer had ( J/k_B = 9.26 K ) and ( \Delta E_{S-T} = 0.037 kcal/mol ) .

Protein Aggregation Studies

Scientific Field: Biochemistry and Molecular Biology

Application Summary: The dimer has been instrumental in probing protein aggregation at buried interfaces, which is essential for understanding protein behavior in biomedical applications .

Methods of Application: Sum frequency generation vibrational spectroscopy (SFG) with Hamiltonian local mode approximation method analysis was used to study protein adsorption at the silicone oil/protein solution interface .

Results: The interface was predominantly covered by BSA dimers. After treatment with dithiothreitol (DTT), about 25% of the adsorbed BSA dimers were converted to monomers, indicating the dimerization as a crucial initial step for protein aggregation .

Colloidal Science

Scientific Field: Physical Chemistry

Application Summary: Non-spherical dimer colloids synthesized from (+)-MBF-OH dimer serve as building blocks for self-assembly, colloidal surfactants for Pickering emulsion, and photonic materials .

Methods of Application: The dimers are used in self-assembly processes utilizing Brownian motion and as colloidal surfactants to stabilize emulsions .

Ophthalmic Surgery

Scientific Field: Medical Science and Surgery

Application Summary: Excimer lasers, which can be powered by (+)-MBF-OH dimer molecules, are used in ophthalmic surgeries such as PRK and LASIK to correct refractive errors .

Methods of Application: The dimer is used in the generation of the laser beam for precise microfabrication during the surgical procedures .

Magnetic Material Design

Scientific Field: Materials Science

Application Summary: The dimer is used in the design of organic magnetic materials due to its unique electron-discrete structure and excellent thermodynamic stability .

Methods of Application: The application involves the synthesis of organic magnetic materials with the dimer acting as a spin center for the study of intramolecular interactions .

Results: The dimer has shown potential in enhancing the ferromagnetic properties of the materials, with specific spin coupling values provided in the study .

Interfacial Molecular Studies

Scientific Field: Surface Science

Application Summary: The dimer plays a role in investigating the molecular behavior of proteins at interfaces, impacting fields such as biosensors and biomedical implants .

Methods of Application: The study of protein aggregation at interfaces utilizes the dimer to understand the orientation and behavior of proteins at the molecular level .

Results: The research has provided insights into the dimerization process and its significance in protein aggregation, with a focus on the orientation of BSA dimers on surfaces .

Clinical Diagnosis of Thromboembolic Diseases

Scientific Field: Hematology and Clinical Pathology

Application Summary: The (+)-MBF-OH dimer is used in D-dimer assays, which are critical for diagnosing conditions like deep vein thrombosis, pulmonary embolism, and disseminated intravascular coagulation .

Methods of Application: Clinical laboratories utilize enzyme-linked immunosorbent assays (ELISA) and rapid point-of-care D-dimer assays that employ monoclonal antibodies to measure D-dimer levels .

Harmonization of Clinical Assays

Scientific Field: Clinical Laboratory Science

Application Summary: Advancements in D-dimer testing, including the (+)-MBF-OH dimer, aim to harmonize clinical assays and improve detection methods .

Methods of Application: A variety of immunoassays are used to determine D-dimer levels, with efforts to standardize these assays to reduce discrepancies and improve diagnostic accuracy .

Results: The harmonization process is ongoing, with the goal of establishing an internationally endorsed reference measurement system for D-dimer testing .

The compound (1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane is a complex organic molecule characterized by its intricate stereochemistry and multiple functional groups. The compound features a tricyclic structure with multiple methyl groups and ether linkages that contribute to its unique chemical properties. The stereochemistry indicated by the R and S designations suggests specific spatial arrangements of atoms that can significantly influence the compound's reactivity and biological interactions.

  • It might be used for covalent labeling of proteins due to the reactive groups present in the MBF-OH moieties [].
  • The interaction between the dimer and proteins could be based on specific chemical functionalities or hydrophobic interactions.
  • Further research is needed to elucidate the exact mechanism by which (+)-MBF-OH dimer aids in proteomic analysis.

Safety information on (+)-MBF-OH dimer is not readily available from commercial vendors [].

  • As a general precaution, any new compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE) until proper safety data is established.
Involving this compound primarily focus on its functional groups. The presence of ether linkages allows for potential reactions such as:

  • Nucleophilic substitutions: The ether oxygen can be involved in reactions with nucleophiles.
  • Oxidation reactions: The methyl groups may undergo oxidation to form carbonyl compounds under certain conditions.
  • Hydrolysis: In the presence of water and acids or bases, the ether bonds may undergo cleavage.

The compound's complex structure may also allow it to participate in various metabolic pathways when introduced into biological systems.

The biological activity of this compound can be assessed through its interactions with biological macromolecules such as proteins and nucleic acids. Research indicates that compounds with similar structural motifs often exhibit significant biological activities including:

  • Antioxidant properties: Compounds with tricyclic structures have been shown to scavenge free radicals effectively .
  • Cytotoxicity: Studies suggest that certain derivatives can exhibit cytotoxic effects against cancer cell lines .
  • Enzyme inhibition: Similar compounds may interact with enzymes, potentially leading to therapeutic applications in drug development .

Synthesis of this compound can be achieved through several methodologies:

  • Multi-step organic synthesis: Starting from simpler precursors, various reactions such as alkylation, cyclization, and functional group transformations can be employed.
  • Asymmetric synthesis: Utilizing chiral catalysts or reagents to ensure the desired stereochemistry is obtained.
  • Total synthesis approaches: These may involve constructing the entire molecular framework from readily available starting materials through a series of well-planned synthetic steps.

Research into synthetic pathways for related compounds has provided valuable insights into efficient methods for producing such complex structures .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting oxidative stress-related diseases or cancer.
  • Agricultural chemicals: Its properties might be beneficial in developing agrochemicals that enhance plant resilience against environmental stressors.
  • Materials science: The unique structural attributes could inspire new materials with specific mechanical or thermal properties.

Interaction studies are crucial for understanding how this compound affects biological systems:

  • Binding affinity assays: These studies help determine how well the compound binds to specific biological targets like enzymes or receptors.
  • Mechanism of action studies: Investigating how the compound exerts its effects at the molecular level contributes to understanding its pharmacological profile.
  • Toxicological evaluations: Assessing the safety profile of the compound is essential for any potential therapeutic applications.

Studies have shown that compounds with similar structures often display diverse interaction profiles, making them suitable candidates for further investigation .

Several compounds share structural similarities with (1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Compound ATricyclic structureAntioxidant
Compound BMethylated phenolCytotoxic
Compound CEther-linked cyclicEnzyme inhibitor

These compounds highlight the diversity within this chemical family while underscoring the unique attributes of the target compound due to its specific stereochemistry and functional groups.

XLogP3

6.1

Appearance

Powder

Wikipedia

(2R,3aS,4R,7R,7aS,2'R,3a'S,4'R,7'R,7a'S)-2,2'-Oxybis(7,8,8-trimethyloctahydro-4,7-methano-1-benzofuran)

Dates

Modify: 2023-08-15

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